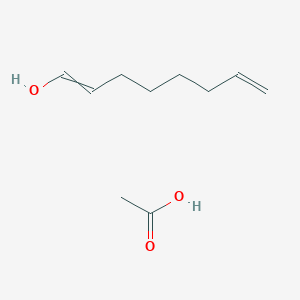
Acetic acid;octa-1,7-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;octa-1,7-dien-1-ol is an organic compound that combines the properties of acetic acid and octa-1,7-dien-1-ol. This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a diene alcohol group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octa-1,7-dien-1-ol can be achieved through the esterification of octa-1,7-dien-1-ol with acetic acid. This reaction typically involves heating the alcohol and acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and can be driven to completion by removing the water formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of homogeneous palladium catalysts has been reported to be efficient in the telomerization of 1,3-dienes with acetic acid, providing a versatile route for the production of such compounds .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;octa-1,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The diene alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds in the diene group can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diene alcohol group can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;octa-1,7-dien-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;octa-1,7-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, in the telomerization reaction, the compound acts as a nucleophile, reacting with 1,3-dienes in the presence of a palladium catalyst to form the desired product . The key intermediate in this reaction is a bispalladium compound, which facilitates the addition of the nucleophile to the diene.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;octa-1,7-dien-1-ol include:
1,7-Octadien-3-ol, acetate: Another ester of octa-1,7-dien-1-ol with acetic acid.
Octyl acetate: An ester formed from 1-octanol and acetic acid.
Uniqueness
This compound is unique due to its combination of acetic acid and diene alcohol functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
141974-85-8 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
acetic acid;octa-1,7-dien-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h2,7-9H,1,3-6H2;1H3,(H,3,4) |
Clave InChI |
DHMTXGAEABOUDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CCCCCC=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


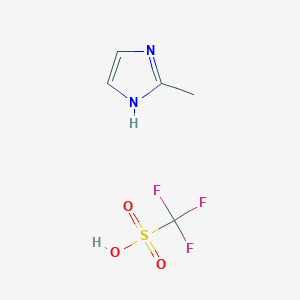
![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
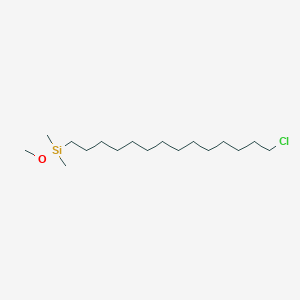
![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)
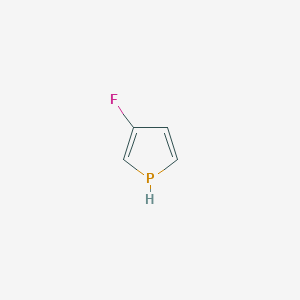
![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
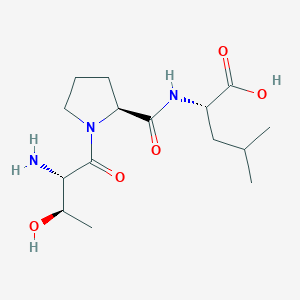
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
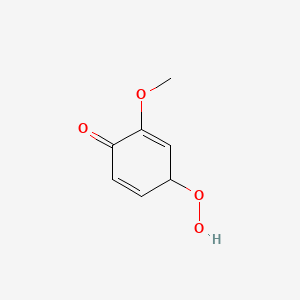
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
